5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2-7-4(3(6)9)8-10-2/h1,5H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKIASKQJZAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide
Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core
The construction of the 1,2,4-oxadiazole ring is a well-documented area of organic synthesis. The most prevalent methods begin with amidoximes, which react with various carbonyl compounds or their equivalents to form the heterocyclic system. researchgate.netnih.gov
The most conventional and widely applied strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.netchim.it This process typically involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydrative cyclization (cyclodehydration) to yield the final 1,2,4-oxadiazole. ias.ac.inmdpi.comnih.gov
The acylating agents can be varied and include activated carboxylic acids, acyl chlorides, and anhydrides. researchgate.netmdpi.com For instance, the reaction of an amidoxime with an acyl chloride or anhydride, often in the presence of a base like pyridine, proceeds through the isolable O-acylamidoxime. rjptonline.orgmdpi.com This intermediate is then subjected to conditions that promote intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. ias.ac.in The choice of reagents and reaction conditions can be tailored to accommodate a wide variety of functional groups on both the amidoxime and the acylating partner. nih.gov
| Reactants | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amidoximes + Acyl Chlorides | Pyridine or other base | Formation of O-acylamidoxime intermediate, followed by cyclization. | rjptonline.orgmdpi.com |
| Amidoximes + Carboxylic Acids | Coupling agents (EDC, DCC, CDI) | In situ activation of carboxylic acid for acylation of amidoxime. | rjptonline.orgchim.it |
| Amidoximes + Anhydrides | Base (e.g., NaOH in DMSO) | Direct formation of 1,2,4-oxadiazoles, often in a one-pot procedure. | mdpi.comresearchgate.net |
To improve efficiency and simplify procedures, numerous one-pot methods have been developed that avoid the isolation of the O-acylamidoxime intermediate. ias.ac.inresearchgate.net These protocols are highly valued for their operational simplicity and often lead to high yields of the desired heterocycles. rsc.org
A prominent one-pot strategy involves the reaction of amidoximes with carboxylic acids or their derivatives in a superbase medium such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). researchgate.netnih.gov This system facilitates both the acylation and the subsequent cyclodehydration in a single reaction vessel at room temperature. mdpi.comresearchgate.net Another approach starts directly from nitriles, which are converted to the amidoxime in situ with hydroxylamine (B1172632) hydrochloride, followed by reaction with an aldehyde or carboxylic acid derivative to form the 1,2,4-oxadiazole. ias.ac.inrsc.org
Novel catalysts have also been employed to facilitate one-pot syntheses. For example, graphene oxide (GO) has been used as a metal-free, heterogeneous carbocatalyst that plays a dual role as both a solid acid catalyst and an oxidizing agent in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.govrsc.org
The final ring-closing step in the amidoxime pathway is a critical cyclodehydration reaction. chim.it Various reagents and conditions have been developed to promote this transformation efficiently. Tetrabutylammonium fluoride (B91410) (TBAF) is a mild and effective reagent for promoting the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature. mdpi.comnih.gov
More recently, superbase systems like MOH/DMSO (where M = Li, Na, K) have been shown to be highly effective for the cyclodehydration of O-acylamidoximes, providing excellent yields in very short reaction times under mild conditions. researchgate.net Oxidative cyclization methods offer an alternative route, where the heterocyclic core is formed through the oxidative coupling of N-H and O-H bonds. nih.gov For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes with aldehydes. researchgate.net Electrochemical methods have also been developed, utilizing anodic oxidation to generate an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization. rsc.org
Regioselective Functionalization at the 5-Position (Aminomethyl)
The substitution pattern of the 1,2,4-oxadiazole ring is determined by the choice of starting materials. In the dominant synthetic route involving amidoximes, the substituent at the 3-position originates from the amidoxime, while the substituent at the 5-position comes from the acylating agent. chim.it
To synthesize 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide, the aminomethyl group must be introduced via the acylating agent. This would typically involve using a protected form of glycine, such as N-Boc-glycine, activated as an acyl chloride or with a carbodiimide (B86325) coupling agent. The protected amino group is necessary to prevent side reactions with the amidoxime. Following the successful formation of the 1,2,4-oxadiazole ring, the protecting group (e.g., Boc) can be removed under standard acidic conditions to reveal the free aminomethyl group. While direct synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with carbodiimides, installing an aminomethyl group generally relies on this stepwise acylation-deprotection strategy. nih.gov
Derivatization Strategies for the 3-Position (Carboxamide)
The carboxamide group at the 3-position of the target molecule originates from the amidoxime starting material. The synthesis would require an amidoxime derived from a nitrile precursor bearing a carboxamide or a group that can be converted to one. For example, starting with 2-cyanoacetamide (B1669375) and reacting it with hydroxylamine would yield the necessary amidoxime precursor, (Z)-2-amino-N'-hydroxy-2-oxoacetimidamide. This specific amidoxime would then be reacted with a suitable acylating agent (as described in section 2.2) to form the desired 1,2,4-oxadiazole-3-carboxamide (B3383157) core. The synthesis of related 1,2,4-oxadiazole-3-carboxamide nucleoside analogs has been successfully demonstrated, confirming the viability of carrying the carboxamide functionality through the cyclization sequence. nih.gov
Once formed, the 3-carboxamide group offers opportunities for further derivatization. Standard amide chemistry could be applied, such as N-alkylation or reaction with various electrophiles, to modify the properties of the final molecule, provided that the other functional groups are suitably protected.
Advanced Synthetic Strategies for 1,2,4-Oxadiazole Architectures
Beyond the classical methods, several advanced strategies have been developed for the synthesis of 1,2,4-oxadiazole architectures, offering improvements in efficiency, substrate scope, and reaction conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govorganic-chemistry.org This high-speed method is suitable for generating libraries of compounds for screening purposes.
1,3-Dipolar Cycloaddition: An alternative to the amidoxime route is the [3+2] cycloaddition of a nitrile oxide with a nitrile. rjptonline.orgchim.it Nitrile oxides, typically generated in situ from hydroximoyl chlorides or by dehydration of nitroalkanes, react with a nitrile partner to form the 1,2,4-oxadiazole ring. mdpi.comorganic-chemistry.org This method provides a different regiochemical outcome compared to the amidoxime route, where the substituent from the nitrile oxide precursor ends up at the 3-position. chim.it
Solid-Phase and DNA-Encoded Synthesis: Synthetic routes have been adapted for solid-phase synthesis and for the creation of DNA-encoded chemical libraries (DECLs). A multi-step protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed, involving the conversion of a DNA-conjugated aryl nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov
Catalytic Transannulation: Advanced catalytic methods, such as the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles, allow for the conversion of the oxadiazole ring into other heterocyclic systems, such as fully substituted 5-sulfonamidoimidazoles, demonstrating the reactivity of the core structure. nih.gov
| Advanced Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often improved yields. | nih.govorganic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with a nitrile. | Alternative regiochemistry, access to different substitution patterns. | rjptonline.orgchim.it |
| DNA-Encoded Synthesis | Synthesis on DNA conjugates for library creation. | Enables screening of vast chemical space. | nih.gov |
| Novel Catalysis (e.g., GO) | Use of modern catalysts like graphene oxide or metal complexes. | Mild conditions, high efficiency, novel reactivity. | nih.govrsc.org |
| Electrochemical Synthesis | Anodic oxidation to initiate cyclization. | Mild conditions, high functional group compatibility. | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for Diversification
Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds, including the 1,2,4-oxadiazole system. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of diversifying the 1,2,4-oxadiazole core can be applied. The amino and carboxamide groups, or the core itself, can be modified or used as directing groups in various coupling reactions.
Palladium-catalyzed reactions are particularly prominent for the synthesis and functionalization of related heterocyclic systems. For instance, a palladium-catalyzed approach has been developed for the synthesis of 5-amino-1,2,4-oxadiazoles from amidoximes and isocyanides, proceeding through C-N and C-O bond formation via isocyanide insertion. nih.gov Such methodologies could potentially be adapted to introduce diversity at the 5-position of a pre-formed 1,2,4-oxadiazole ring, or to construct the ring itself with the desired substituents.
Rhodium-catalyzed reactions also offer unique pathways for the synthesis of related heterocycles. For example, rhodium carbene chemistry has been utilized in the synthesis of oxazoles, with the catalyst choice dramatically influencing regioselectivity. rsc.org Rhodium(II) complexes have also been shown to catalyze the transannulation of 1,2,3-triazoles with nitriles to form imidazoles, demonstrating the power of rhodium in rearranging heterocyclic systems to create new ones. acs.org These examples highlight the potential for rhodium catalysis in complex transformations that could be explored for the diversification of 1,2,4-oxadiazole derivatives.
The table below summarizes representative transition metal-catalyzed reactions for the synthesis and functionalization of the broader 1,2,4-oxadiazole class, which could be conceptually extended to derivatives like this compound.
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Palladium Catalyst | Isocyanide Insertion | Amidoximes, Isocyanides | 5-Amino-1,2,4-oxadiazoles | Forms C-N and C-O bonds under mild conditions. nih.gov |
| Rhodium(II) Acetate | Carbene N-H Insertion/Cyclodehydration | α-Diazo-β-keto-esters, Amides | Substituted Oxazoles | Demonstrates catalyst control over reaction pathways. rsc.org |
| Copper Catalyst | Oxidative Cascade Reaction | Amidines, Methylarenes | 3,5-Disubstituted-1,2,4-oxadiazoles | One-step synthesis under mild conditions. nih.gov |
| Rhodium(II) Octanoate | Transannulation | N-Sulfonyl 1,2,3-triazoles, Nitriles | Substituted Imidazoles | Ring-opening and recyclization to form a new heterocycle. acs.org |
Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles is an area of increasing importance, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and metal-free catalysts. nih.govmdpi.com
One of the most common routes to 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes, which are typically formed from the reaction of amidoximes with acylating agents. researchgate.net Green approaches to this synthesis focus on improving the efficiency and environmental profile of this transformation. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. nih.govresearchgate.net The use of solvent-free conditions or greener solvents like water further enhances the sustainability of these methods. researchgate.netgoogle.com A patent describes a one-step synthesis of oxadiazole derivatives in water, simplifying the traditional two-step esterification and cyclization process. google.com
Metal-free catalysts are also a key aspect of green synthesis. Graphene oxide (GO) has been reported as an efficient, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as both an oxidizing agent and a solid acid catalyst, promoting the intermolecular cyclodehydration of amidoximes with aldehydes. nih.gov This methodology offers broad substrate applicability and good sustainability. nih.gov
Furthermore, continuous flow synthesis is emerging as a green technology for the production of heterocycles. researchgate.net Flow chemistry allows for rapid reactions, precise control over reaction parameters, and enhanced safety, leading to higher yields and selectivity compared to batch processes. researchgate.net This approach has been successfully applied to the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and holds promise for the sustainable production of 1,2,4-oxadiazoles as well. researchgate.net
The following table highlights several green synthetic approaches for the preparation of 1,2,4-oxadiazoles.
| Methodology | Key Green Principle | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency | Solvent-free or minimal solvent | Drastically reduced reaction times, often higher yields. | nih.govresearchgate.net |
| Aqueous Synthesis | Use of Safer Solvents | Water as solvent, alkaline reagent | Environmentally benign, simplifies workup, shortens reaction time. | google.com |
| Graphene Oxide (GO) Catalysis | Metal-Free Catalysis | Heterogeneous GO | Inexpensive, environmentally friendly, dual catalytic activity. | nih.gov |
| Continuous Flow Synthesis | Process Intensification, Safety | Microreactor systems | Enhanced safety, high yield, short residence times, potential for scale-up. | researchgate.net |
Structural Analogues and Derivatization Strategies Based on the 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide Scaffold
Systematic Modification of the Aminomethyl Side Chain
The aminomethyl group at the C5 position of the oxadiazole ring is a primary site for structural variation. As a nucleophilic primary amine, it readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents.
Common derivatization strategies include N-acylation and N-alkylation. The reaction of the primary amine with acyl chlorides or anhydrides leads to the formation of corresponding amides. For instance, derivatization to acetamides has been a documented strategy for modifying 5-amino-substituted 1,2,4-oxadiazoles. nih.gov This conversion alters the group's polarity, size, and hydrogen bonding capability. Similarly, N-alkylation with alkyl halides can introduce linear, branched, or cyclic alkyl groups, systematically modifying the steric bulk and lipophilicity of the side chain. Another synthetic approach involves the nucleophilic substitution of a precursor, such as a 5-(chloromethyl)-1,2,4-oxadiazole, with various amines to generate a diverse library of secondary and tertiary aminomethyl analogues. umich.edu
| Modification Type | Reagent/Method | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| N-Acylation | Acetyl chloride | -CH₂-NH-C(O)CH₃ (Acetamide) | Increases steric bulk, removes basicity, introduces H-bond acceptor |
| N-Alkylation | Methyl iodide | -CH₂-NH-CH₃ (Secondary Amine) | Increases lipophilicity, maintains H-bond donor capacity |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | -CH₂-N(R)₂ (Substituted Amine) | Allows for introduction of diverse and complex substituents |
| N-Arylation | Aryl halide (e.g., Buchwald-Hartwig coupling) | -CH₂-NH-Ar (Arylamine) | Introduces aromatic system, potential for π-stacking interactions |
Structural Diversification of the Carboxamide Moiety
The carboxamide group at the C3 position is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its structural modification is a key strategy for altering intermolecular interactions.
Diversification can be achieved by converting the primary amide into secondary or tertiary amides through reactions with a wide range of primary or secondary amines. This is often accomplished by activating the corresponding carboxylic acid precursor before the cyclization step that forms the oxadiazole ring, or potentially through post-synthetic modification. These modifications allow for the precise tuning of steric and electronic properties. For instance, replacing the amide hydrogens with alkyl or aryl groups can prevent hydrogen bond donation and increase lipophilicity. Furthermore, the carboxamide moiety itself is often considered a bioisostere of a carboxylic acid or an ester, providing a metabolically stable alternative while retaining key binding interactions.
| Modification Type | General Structure | Potential Impact on Properties |
|---|---|---|
| Primary Amide (Parent) | -C(O)NH₂ | H-bond donor and acceptor |
| Secondary Amide | -C(O)NHR | Maintains one H-bond donor, increases steric bulk and lipophilicity |
| Tertiary Amide | -C(O)NR₂ | Acts only as an H-bond acceptor, significantly increases steric hindrance |
| Conversion to Ester | -C(O)OR | Removes H-bond donation capability, alters polarity |
Heterocyclic Ring Substitutions and Modifications within the 1,2,4-Oxadiazole (B8745197) Core
Direct substitution on the carbon atoms of the 1,2,4-oxadiazole ring is generally challenging. The ring is considered an electron-poor azole due to the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom, making it resistant to electrophilic substitution. nih.gov Therefore, modifications typically focus on the reactivity of the ring itself, leading to structural rearrangements into other heterocyclic systems.
The 1,2,4-oxadiazole ring possesses relatively low aromaticity and a labile O-N bond, making it susceptible to thermal or photochemical rearrangements. chim.itresearchgate.net One of the most significant transformations is the Boulton-Katritzky Rearrangement (BKR), a thermal process involving an internal nucleophilic substitution that can convert the 1,2,4-oxadiazole into various other five-membered heterocycles depending on the nature of the side chain. chim.itosi.lv Another important reaction is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where a nucleophile attacks an electrophilic carbon atom of the ring, leading to ring opening and subsequent recyclization to form a new heterocyclic scaffold. chim.itosi.lv These rearrangements fundamentally alter the core structure, providing access to novel chemical space.
Bioisosteric Replacements of the 1,2,4-Oxadiazole Ring System
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. The 1,2,4-oxadiazole ring is frequently used as a bioisostere for amide and ester functionalities due to its enhanced metabolic stability. scispace.com Conversely, the entire 1,2,4-oxadiazole ring can itself be replaced by other five-membered heterocycles to fine-tune a molecule's properties.
Common bioisosteric replacements for the 1,2,4-oxadiazole ring include its regioisomer, the 1,3,4-oxadiazole (B1194373), as well as 1,3,4-thiadiazoles and 1,2,4-triazoles. The choice of bioisostere can have significant consequences for the molecule's physicochemical profile. For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and metabolic stability against human liver microsomes. nih.govrsc.org However, such replacements can also impact biological affinity, as the altered geometry and electronic distribution may affect binding to the target. nih.gov
| Original Ring | Bioisosteric Replacement | Key Property Changes | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Generally increases polarity and aqueous solubility; may alter metabolic stability. nih.govrsc.org | nih.govrsc.org |
| 1,2,4-Oxadiazole | 1,3,4-Thiadiazole | Introduces sulfur, altering size and electronic properties; can modulate lipophilicity. | nih.gov |
| 1,2,4-Oxadiazole | 1,2,4-Triazole | Introduces an N-H group, providing an additional H-bond donor site and increasing polarity. | mdpi.com |
| 1,2,4-Oxadiazole | Isoxazole | Alters the arrangement of heteroatoms, impacting dipole moment and binding interactions. |
Design and Synthesis of Hybrid Molecular Constructs Incorporating 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide
A sophisticated strategy in drug discovery involves the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores linked together. This approach aims to create compounds that can interact with multiple biological targets or that combine the favorable properties of each constituent part.
The this compound scaffold can serve as a central building block or a linker in the design of such hybrids. The reactive handles at the C3 and C5 positions allow for the covalent attachment of other biologically active motifs. For example, a second heterocyclic system, such as a quinoxaline (B1680401) or an indazole, could be appended to either the aminomethyl or carboxamide side chains. nih.govmdpi.com This "hybrid pharmacophore" approach can lead to synergistic effects or novel activity profiles not achievable with the individual components alone. mdpi.com The synthesis of these complex molecules requires multi-step sequences that strategically build upon the core scaffold.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide Derivatives
Elucidation of Essential Pharmacophoric Elements
Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential structural features of a molecule required for its biological activity. For the 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide scaffold, the key pharmacophoric elements can be deduced from its constituent parts, each contributing to potential interactions with biological targets.
The 1,2,4-oxadiazole (B8745197) ring itself serves as a central, rigid core. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system as a whole can engage in van der Waals and aromatic interactions. chim.it The electron-poor nature of the oxadiazole ring also influences the electronic properties of the appended substituents. mdpi.com
The 3-carboxamide group is a critical feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality is frequently involved in key binding interactions with amino acid residues in target proteins, such as kinases, proteases, and receptors.
The 5-(aminomethyl) group provides a primary amine that is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785) in a binding site. The methylene (B1212753) linker offers a degree of conformational flexibility.
A generalized pharmacophore model for this class of compounds would likely include:
A central heterocyclic core (the 1,2,4-oxadiazole).
A hydrogen bond donor/acceptor feature (the 3-carboxamide).
A positive ionizable feature (the 5-aminomethyl group).
Variations in the substitution on both the aminomethyl and carboxamide nitrogens would further define the pharmacophoric space and are critical for modulating target affinity and selectivity.
Influence of Substituent Electronic and Steric Parameters on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by altering the electronic and steric properties of substituents on the aminomethyl and carboxamide moieties.
Substituents on the 3-carboxamide: Modifications at this position can influence hydrogen bonding capacity and steric fit within a target's active site.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on an N-aryl substituent of the carboxamide can alter the acidity of the N-H proton and the electron density of the carbonyl oxygen, thereby modulating the strength of hydrogen bonds. Studies on broader classes of 1,2,4-oxadiazoles have shown that the presence of EWGs on aryl substituents can, in some cases, enhance antitumor activity. nih.gov
Steric Effects: The size and shape of the substituent are critical. Bulky groups may either enhance binding through increased van der Waals contacts or cause steric hindrance, preventing optimal orientation within the binding pocket. The position of substituents on an aromatic ring (ortho, meta, para) can drastically alter the molecule's conformation and, consequently, its activity.
Substituents on the 5-aminomethyl group: Acylation or alkylation of the primary amine can have a profound impact on the molecule's properties.
Electronic Effects: Converting the primary amine to a secondary or tertiary amine, or to an amide, alters its basicity and hydrogen bonding potential. For instance, acylation to form an acetamide (B32628) can shift the interaction from a strong ionic bond to a hydrogen bond donor/acceptor interaction. nih.gov
Steric Effects: The size of the N-alkyl or N-acyl group will influence how the side chain at the 5-position is accommodated by the target protein. A larger group might be necessary to reach a specific sub-pocket, while a smaller group may be required to avoid steric clashes.
The following interactive table illustrates the hypothetical influence of different substituents on the biological activity based on general principles observed in related heterocyclic compounds.
| Position of Substitution | Substituent (R) | Electronic Effect | Steric Effect | Predicted Impact on Activity |
| 3-Carboxamide (N-R) | -H | Neutral | Minimal | Baseline activity |
| 3-Carboxamide (N-R) | -Phenyl | Electron-withdrawing (inductive) | Moderate bulk | Can enhance activity through pi-stacking |
| 3-Carboxamide (N-R) | -4-Chlorophenyl | Electron-withdrawing | Moderate bulk | May increase potency |
| 3-Carboxamide (N-R) | -4-Methoxyphenyl | Electron-donating | Moderate bulk | Activity may increase or decrease depending on target |
| 5-Aminomethyl (NH-R) | -H | Basic (ionizable) | Minimal | Strong ionic/H-bond interactions |
| 5-Aminomethyl (NH-R) | -Acetyl | Neutral | Small | Changes interaction from ionic to H-bond |
| 5-Aminomethyl (NH-R) | -Benzyl | Neutral | Moderate bulk | Potential for additional hydrophobic interactions |
Conformational Analysis and Identification of Bioactive Conformations
Key rotatable bonds include:
The bond between the oxadiazole C3 and the carboxamide carbon.
The C-N bond of the carboxamide group.
The bond between the oxadiazole C5 and the aminomethyl carbon.
The C-N bond of the aminomethyl group.
While specific conformational studies on this compound are not widely available in the public domain, valuable insights can be drawn from crystallographic studies of closely related analogs. For instance, the structural analysis of C-linked 1,2,4-oxadiazole carboxamide nucleosides has provided detailed information on the preferred conformations of the oxadiazole carboxamide moiety.
In a study of 5-(2'-deoxy-β-D-erythro-pentofuranosyl)-1,2,4-oxadiazole-3-carboxamide, X-ray crystallography revealed specific orientations of the carboxamide group relative to the oxadiazole ring. Such studies are critical for understanding the spatial arrangement of hydrogen bond donors and acceptors, which dictates the molecule's ability to fit into a protein's binding site. The planarity of the oxadiazole ring, coupled with the potential for restricted rotation around the amide C-N bond, can lead to distinct, energetically favorable conformations that may represent the bioactive conformation. Computational methods, such as molecular mechanics and quantum mechanics calculations, can complement experimental data to explore the conformational landscape and identify low-energy, stable conformations that are likely to be biologically relevant.
Rational Design Methodologies for Enhanced Target Selectivity and Potency
Rational drug design aims to develop new therapeutic agents based on a known biological target. For this compound derivatives, several strategies can be employed to enhance their potency and selectivity.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Docking studies can be performed to predict how derivatives of the this compound scaffold bind to the active site. This allows for the in-silico design of new analogs with modifications aimed at:
Improving binding affinity: Introducing substituents that form additional hydrogen bonds, ionic interactions, or hydrophobic contacts with the target. For example, if a hydrophobic pocket is identified near the 5-aminomethyl group, extending this group with an appropriate lipophilic moiety could enhance potency.
Enhancing selectivity: Exploiting differences in the active sites of related proteins. If a target and an off-target protein have variations in a particular region of their binding sites, substituents can be designed to favor interaction with the target protein while sterically clashing with the off-target protein.
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be utilized. These approaches rely on the analysis of a set of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a predictive model that correlates the structural features of the molecules with their biological activity. nih.gov These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps can then guide the design of new, more potent derivatives.
Pharmacophore Modeling: As discussed in section 4.1, a pharmacophore model can be generated from a set of active compounds. This model can then be used to screen virtual libraries of compounds to identify new molecules with the desired structural features, or to guide the modification of the existing scaffold to better fit the pharmacophoric requirements.
The bioisosteric replacement of the 1,2,4-oxadiazole ring with other five-membered heterocycles, such as 1,3,4-oxadiazole (B1194373), thiadiazole, or triazole, is another rational design strategy to modulate the compound's electronic properties, solubility, and metabolic stability while maintaining key binding interactions. chim.it
Mechanistic Investigations of Biological Activities Mediated by 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide and Its Analogues
Molecular Target Identification and Validation Approaches
The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is rooted in their ability to interact with specific molecular targets. Researchers have employed various approaches to identify and validate these targets, leading to a deeper understanding of the compounds' mechanisms of action.
Enzyme Inhibition Mechanisms
Analogues of 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide have been shown to inhibit a range of enzymes implicated in various diseases, particularly cancer and viral infections.
Papain-like Protease (PLpro): A series of 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of the Sarbecovirus, a critical enzyme in the viral life cycle. nih.gov Structure-activity relationship studies led to the identification of compounds with significant PLpro inhibitory activity. For instance, compounds 13f and 26r demonstrated IC₅₀ values of 1.8 µM and 1.0 µM, respectively, against SARS-CoV-2 PLpro. nih.gov These compounds also exhibited antiviral activity in cell-based assays. nih.gov
Telomerase: Certain derivatives of the related 1,3,4-oxadiazole (B1194373) have been identified as potent telomerase inhibitors. nih.govtandfonline.comtandfonline.com One study on 2-phenyl-4H-chromone derivatives bearing a 1,3,4-oxadiazole moiety found that several compounds had telomerase inhibitory activity with IC₅₀ values below 1 µM, which was superior to the reference compound staurosporine (B1682477) (IC₅₀ = 6.41 µM). nih.govtandfonline.com Compound A33 from this series was a notable telomerase inhibitor and was found to reduce the expression of dyskerin, a component of the telomerase enzyme complex. nih.govtandfonline.comtandfonline.com
Histone Deacetylases (HDACs): The 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties can act as zinc-binding groups, making them effective components of HDAC inhibitors. nih.gov These inhibitors promote histone acetylation, which in turn regulates gene expression and can lead to cancer cell death through apoptosis, cell cycle arrest, and other mechanisms. researchgate.net Some oxadiazole-based HDAC inhibitors have shown selectivity for specific HDAC isoforms, such as HDAC6. nih.gov For example, a series of HDAC inhibitors with a 1,2,4-oxadiazole ring showed potent activity, with one compound exhibiting IC₅₀ values of 1.8 nM, 3.6 nM, and 3.0 nM against HDAC-1, -2, and -3, respectively. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): The oxadiazole scaffold has been utilized to develop potent and selective inhibitors of GSK-3β, a kinase involved in various cellular processes, including those related to neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net One of the most potent inhibitors from a series of oxadiazole-based compounds, acetamide (B32628) 26d , had an IC₅₀ of 17 nM for GSK-3β. nih.govresearchgate.net X-ray crystallography has been used to determine the binding mode of these inhibitors within the ATP-binding pocket of GSK-3β. nih.gov
Thymidylate Synthase: Derivatives of 1,3,4-oxadiazole have been explored as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a target for cancer chemotherapy. rsc.orgnih.govmdpi.com In one study, eugenol (B1671780) derivatives containing a 1,3,4-oxadiazole ring were synthesized, and compounds 9 and 17 were identified as potent TS inhibitors with IC₅₀ values of 0.61 µM and 0.56 µM, respectively. rsc.org These values indicated greater potency than the established chemotherapeutic agent pemetrexed (B1662193) (IC₅₀ 2.81 µM). rsc.org
Thymidine Phosphorylase: Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis and tumor growth. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising structural element for the development of TP inhibitors. nih.govhum-ecol.ru Computational methods such as pharmacophore modeling and virtual screening have been used to identify potent 1,3,4-oxadiazole derivatives as TP inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): Several 1,2,4-oxadiazole-based compounds have been developed as inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer. tandfonline.comnih.govfrontiersin.orgnih.gov A series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were synthesized and evaluated for their antiproliferative activity, with compounds 7j , 7k , and 7l emerging as potent dual inhibitors of EGFR and VEGFR-2. tandfonline.com In another study, certain 1,2,4-oxadiazole derivatives showed activity against both wild-type EGFR and the mutant EGFRT790M, with IC₅₀ values of <10 µM and <50 µM, respectively. nih.gov
| Compound/Analogue | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 13f | SARS-CoV-2 PLpro | 1.8 µM | nih.gov |
| 26r | SARS-CoV-2 PLpro | 1.0 µM | nih.gov |
| A33 | Telomerase | Potent Inhibition | nih.govtandfonline.comtandfonline.com |
| Compound 21 | HDAC-1 | 1.8 nM | nih.gov |
| Compound 21 | HDAC-2 | 3.6 nM | nih.gov |
| Compound 21 | HDAC-3 | 3.0 nM | nih.gov |
| Acetamide 26d | GSK-3β | 17 nM | nih.govresearchgate.net |
| Compound 9 | Thymidylate Synthase | 0.61 µM | rsc.org |
| Compound 17 | Thymidylate Synthase | 0.56 µM | rsc.org |
| Compound 6m | EGFR | 0.203 µM | nih.gov |
| Compound 7a | EGFRWT | <10 µM | nih.gov |
| Compound 7b | EGFRWT | <10 µM | nih.gov |
| Compound 7m | EGFRWT | <10 µM | nih.gov |
Receptor Binding Affinity and Ligand-Receptor Interactions
GABAA Receptor: Derivatives of 1,2,4-oxadiazole have been investigated for their interaction with the GABAA receptor, a key target for anticonvulsant drugs. nih.gov Some of these compounds have been found to potentiate GABAergic neurotransmission without directly interacting with the benzodiazepine (B76468) binding site. nih.gov In contrast, another study on 1,3,4-oxadiazole derivatives found that a particularly potent anticonvulsant, compound 5b , exhibited a high binding affinity for the GABAA receptor with an IC₅₀ of 0.11 µM. nih.govresearchgate.net Molecular docking studies suggested that this compound interacts with the benzodiazepine binding site on the GABAA receptor. nih.govresearchgate.net
Protein-Ligand Interaction Studies
Molecular docking and X-ray crystallography have been instrumental in elucidating the interactions between oxadiazole derivatives and their protein targets. For example, the binding mode of a potent 1,3,4-oxadiazole-based GSK-3β inhibitor, compound 20x , was determined through an X-ray co-crystal structure, providing detailed insights into its interaction with the enzyme. nih.gov Similarly, docking simulations of 1,2,4-oxadiazole hybrids within the active sites of EGFR and VEGFR-2 have helped to explain the structural basis for their inhibitory activity. tandfonline.com For caspase-3 activators based on the 1,2,4-oxadiazole scaffold, molecular docking has been used to identify the likely binding conformations at the active site of the enzyme. mdpi.com
Cellular Pathway Modulation Studies
Beyond direct interactions with molecular targets, the biological effects of this compound analogues are also a result of their ability to modulate key cellular pathways, such as those governing apoptosis and cell cycle progression.
Mechanisms of Apoptosis Induction
A significant body of research has shown that 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells. nih.gov The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as apoptosis inducers was a major breakthrough in this area. nih.gov
The mechanisms of apoptosis induction are often linked to the primary molecular target of the compound. For instance, 1,2,3-triazole/1,2,4-oxadiazole hybrids that inhibit EGFR and VEGFR-2 have been shown to induce apoptosis by activating caspases-3 and -8, as well as the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov Similarly, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were reported to induce apoptosis through the activation of caspase-3. mdpi.com
In pancreatic ductal adenocarcinoma cells, topsentin (B55745) analogs containing a 1,2,4-oxadiazole ring were found to enhance apoptosis, as demonstrated by flow cytometry analysis after Annexin V-FITC and propidium (B1200493) iodide staining. nih.gov This was associated with the cleavage of caspase-3 and PARP. nih.gov Furthermore, 1,3,4-oxadiazole derivatives of capsaicin (B1668287) have been shown to induce apoptosis by suppressing the Pro parp marker. acs.org
| Compound/Analogue Class | Cancer Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| 1,2,3-triazole/1,2,4-oxadiazole hybrids (7j, 7k, 7l) | A-594 | Activation of caspase-3, 8, and Bax; down-regulation of Bcl-2 | tandfonline.comnih.gov |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Breast and colorectal cancer cell lines | Caspase-3 activation | mdpi.com |
| 1,2,4-Oxadiazole topsentin analogs | Pancreatic ductal adenocarcinoma cells | Cleavage of caspase-3 and PARP | nih.gov |
| 1,3,4-Oxadiazole capsaicin derivatives (20a) | NCI-H460 | Suppression of Pro parp marker | acs.org |
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, some analogues of this compound can perturb the cell cycle, leading to an arrest at specific phases. This is another important mechanism contributing to their antiproliferative effects.
For example, a 1,2,4-oxadiazole-based EGFR inhibitor was found to cause G2/M arrest in non-small cell lung cancer cell lines. tandfonline.comnih.gov In another study, a 2-phenyl-4H-chromone derivative containing a 1,3,4-oxadiazole moiety, compound A33 , was shown to arrest the cell cycle of MGC-803 cells at the G2/M phase in a concentration-dependent manner. nih.govtandfonline.comtandfonline.com Furthermore, 1,3,4-oxadiazole conjugates of capsaicin have been reported to cause cell cycle arrest at the S phase. acs.org The ability of 1,2,4-oxadiazole topsentin analogs to cause cell cycle arrest in HCT-116 cells has also been noted. chim.it
| Compound/Analogue Class | Cancer Cell Line | Cell Cycle Arrest Phase | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-based EGFR inhibitor (I) | Non-small cell lung cancer | G2/M | tandfonline.comnih.gov |
| 2-phenyl-4H-chromone derivative (A33) | MGC-803 | G2/M | nih.govtandfonline.comtandfonline.com |
| 1,3,4-Oxadiazole capsaicin conjugate (20a) | NCI-H460 | S | acs.org |
| 1,2,4-Oxadiazole topsentin analogs | HCT-116 | - | chim.it |
Mechanistic Basis for Observed Biological Activities
The 1,2,4-oxadiazole ring is a key pharmacophore that can be found in a variety of biologically active compounds. juniperpublishers.comchim.it Its presence can influence the physicochemical and pharmacokinetic properties of a molecule and allows for interaction with various biological targets. acs.org The following subsections explore the mechanisms through which analogues of this compound are believed to exert their therapeutic effects.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. nih.gov For some 1,3,4-oxadiazole derivatives, it is suggested that the presence of a toxophoric (—N=C–O−) moiety is responsible for their antibacterial activity, as it may attack nucleophilic centers within bacterial cells. acs.org In the case of 1,2,4-oxadiazole analogues, the antibacterial activity is often linked to the nature of the substituents on the heterocyclic ring. For instance, studies on certain N-Mannich derivatives of oxadiazoles (B1248032) have indicated that the antibacterial activity is mainly dependent on the aminomethyl substituents. mdpi.com
Some 5-amino-1,2,4-oxadiazoles have demonstrated notable antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Furthermore, certain 3-substituted 5-amino-1,2,4-oxadiazoles have shown potent antimicrobial effects against a range of microorganisms including Staphylococcus aureus, Salmonella schottmulleri, Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. nih.gov The mechanism of action for some 1,3,4-oxadiazole derivatives has been linked to the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for bacterial DNA replication. nih.gov Another proposed mechanism for some 1,3,4-oxadiazole-based compounds is the inhibition of the lipoteichoic acid (LTA) biosynthesis pathway, a crucial component of the cell wall in Gram-positive bacteria. acs.org
Table 1: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Analogues
| Compound | Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 3-Substituted 5-amino-1,2,4-oxadiazole (B13162853) (Compound 43) | Staphylococcus aureus | 0.15 | nih.gov |
| 3-Substituted 5-amino-1,2,4-oxadiazole (Compound 43) | Salmonella schottmulleri | 0.05 | nih.gov |
| 3-Substituted 5-amino-1,2,4-oxadiazole (Compound 43) | Pseudomonas aeruginosa | 7.8 | nih.gov |
| 3-Substituted 5-amino-1,2,4-oxadiazole (Compound 43) | Escherichia coli | 0.05 | nih.gov |
Antiviral Activity
The 1,2,4-oxadiazole scaffold is a component of various compounds with antiviral properties. juniperpublishers.com While specific mechanistic details for this compound are scarce, research on related structures provides some insights. For example, a number of N-arylaminomethyl-1,3,4-oxadiazole derivatives have been synthesized and tested for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). juniperpublishers.com
Anticancer Activity
The anticancer activity of 1,2,4-oxadiazole derivatives is a significant area of research, with several mechanisms of action being proposed for various analogues. juniperpublishers.comacs.org These mechanisms often involve the inhibition of key enzymes or the induction of apoptosis.
One of the primary anticancer mechanisms associated with oxadiazole derivatives is enzyme inhibition. nih.gov Analogues have been shown to target a range of enzymes critical for cancer cell proliferation and survival, including:
Telomerase: Certain 1,3,4-oxadiazole derivatives have demonstrated potent telomerase inhibitory action. nih.gov
Thymidylate Synthase: Some 1,3,4-oxadiazole compounds have exhibited high inhibitory potential against human thymidylate synthase. nih.gov
Histone Deacetylases (HDACs): The selective inhibition of HDAC1 by some 1,3,4-oxadiazole conjugates has been shown to trigger apoptosis, cell differentiation, and cell growth arrest. researchgate.net
Carbonic Anhydrases (CAs): Specific inhibition of CA isoforms, such as CA IX and XII, is another anticancer strategy employed by some 1,2,4-oxadiazole derivatives. researchgate.net
Kinases: Various kinases are involved in cancer cell signaling pathways, and 1,2,4-oxadiazole derivatives have been developed as inhibitors of RET kinase and Focal Adhesion Kinase (FAK). researchgate.net
Another important anticancer mechanism for this class of compounds is the induction of apoptosis. For instance, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3. mdpi.com Molecular docking studies have suggested that these compounds can bind to the active site of caspase-3, leading to its activation and the subsequent cascade of events that result in programmed cell death. mdpi.com
Furthermore, some 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunosuppression. nih.gov
Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogues
| Compound | Target/Mechanism | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | Cytotoxicity | MCF-7 (Breast) | 0.68 ± 0.03 µM | juniperpublishers.com |
| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | Cytotoxicity | A-549 (Lung) | 1.56 ± 0.061 µM | juniperpublishers.com |
| 1,2,4-Oxadiazole functionalized Quinoline (Compound 2) | Cytotoxicity | MCF-7 (Breast) | 0.11 ± 0.04 μM | juniperpublishers.com |
| 1,2,4-Oxadiazole functionalized Quinoline (Compound 2) | Cytotoxicity | A549 (Lung) | 0.23 ± 0.011 μM | juniperpublishers.com |
| 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidine (Compound 5) | Cytotoxicity | A-549 (Lung) | 0.11 ± 0.051 µM | juniperpublishers.com |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. nih.gov A multidisciplinary study involving virtual screening and biological assays identified several 1,2,4-oxadiazole derivatives that interfere with eicosanoid biosynthesis pathways. nih.gov
Specifically, some of these compounds act as antagonists of the 5-lipoxygenase-activating protein (FLAP), while others function as multi-target inhibitors of cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov The ability of these compounds to modulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α has also been demonstrated. nih.gov
Furthermore, studies on 5-amino-substituted 1,2,4-oxadiazoles have shown that certain compounds in this class can significantly inhibit soybean lipoxygenase. nih.gov In vivo studies using the carrageenan-induced paw edema model have confirmed the significant anti-inflammatory activity of selected 5-amino-substituted 1,2,4-oxadiazoles. nih.gov More recent research has also identified 1H-(indole-5-yl)-3-substituted 1,2,4-oxadiazoles as potent 5-LOX inhibitors. dergipark.org.tr The anti-inflammatory effects of some oxadiazole derivatives are also linked to their ability to target the LPS-TLR4-NF-κB signaling pathway. researchgate.net
Table 3: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Analogues
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 5-Amino-substituted 1,2,4-oxadiazole (Compound 32) | Soybean Lipoxygenase | Significant Inhibition | nih.gov |
| 5-Amino-substituted 1,2,4-oxadiazole (Compound 39) | Soybean Lipoxygenase | Significant Inhibition | nih.gov |
| 1H-(Indole-5-yl)-3-substituted 1,2,4-oxadiazole (Compound 4bf) | 5-Lipoxygenase (5-LOX) | IC50 = 18.78 µg/ml | dergipark.org.tr |
| 1,2,4-Oxadiazole derivative (Compound 5) | COX-1, 5-LO, mPGES-1 | Multi-target inhibitor | nih.gov |
Based on a thorough review of available scientific literature, there is no specific published research focusing on the application of computational chemistry and cheminformatics approaches to the compound “this compound”.
Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested for the following sections:
Computational Chemistry and Cheminformatics Approaches in 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide Research
In Silico Prediction of Relevant Molecular Properties
While computational studies have been conducted on the broader class of 1,2,4-oxadiazoles and other related heterocyclic compounds, the specific data and analyses for "5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide" are not present in the public domain. Fulfilling the request would necessitate extrapolating from these related but distinct compounds, which would not adhere to the strict focus on the specified molecule.
Future Research Directions and Untapped Potentials of 5 Aminomethyl 1,2,4 Oxadiazole 3 Carboxamide Research
Exploration of Novel Biological Targets and Therapeutic Areas
The 1,2,4-oxadiazole (B8745197) nucleus is a versatile pharmacophore present in numerous biologically active compounds, indicating a broad range of potential therapeutic applications for 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide. openmedicinalchemistryjournal.comresearchgate.net Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.
The structural features of this compound, specifically the aminomethyl and carboxamide groups, provide opportunities for hydrogen bonding and other interactions with biological macromolecules. These functional groups can mimic peptide bonds, making the compound a candidate for development as a peptidomimetic. The 1,2,4-oxadiazole ring itself can act as a bioisostere for esters and amides, potentially improving metabolic stability. nih.gov
Potential therapeutic areas for exploration are numerous and include oncology, infectious diseases, inflammation, and neurology. openmedicinalchemistryjournal.com Given that various 1,2,4-oxadiazole derivatives have shown anticancer properties, investigating the effects of this compound on cancer cell lines and associated molecular targets is a logical first step. researchgate.net Similarly, the known antimicrobial and anti-inflammatory activities of this class of compounds warrant investigation into the potential of this specific molecule in these areas. chim.it
| Potential Therapeutic Area | Rationale based on 1,2,4-Oxadiazole Scaffold |
| Oncology | Derivatives have shown to induce apoptosis and inhibit cancer cell proliferation. researchgate.net |
| Infectious Diseases | Known antibacterial and antifungal properties of the scaffold. chim.it |
| Inflammation | Some derivatives exhibit anti-inflammatory effects. chim.it |
| Neurological Disorders | Certain 1,2,4-oxadiazoles have shown neuroprotective potential. openmedicinalchemistryjournal.com |
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will heavily rely on the development of efficient, scalable, and environmentally friendly synthetic routes. Traditional methods for synthesizing 1,2,4-oxadiazoles often involve harsh reagents and generate significant waste. Future research should focus on applying green chemistry principles to the synthesis of this specific compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. semanticscholar.orgnih.gov The application of microwave irradiation to the key cyclization step in the synthesis of this compound could significantly reduce reaction times and energy consumption.
Continuous flow chemistry offers another promising avenue for the sustainable production of this compound. openmedicinalchemistryjournal.com Flow reactors provide enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its potential large-scale production.
The use of polymer-supported reagents and catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis. nih.gov Additionally, exploring metal-free catalytic systems, such as those employing graphene oxide, could offer a more environmentally benign alternative to traditional metal-catalyzed reactions. acs.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and lower energy consumption. semanticscholar.orgnih.gov |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. openmedicinalchemistryjournal.com |
| Polymer-Supported Reagents | Facile purification and catalyst recycling. nih.gov |
| Metal-Free Catalysis | Reduced environmental impact and potential for lower costs. acs.org |
Integration with Advanced Drug Discovery Technologies and High-Throughput Screening Platforms
To efficiently explore the therapeutic potential of this compound, its integration with modern drug discovery technologies is crucial. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, and the development of a focused library of derivatives based on the this compound scaffold would be highly valuable. chim.it
DNA-encoded library (DEL) technology is a powerful platform for the discovery of novel bioactive molecules. The synthesis of 1,2,4-oxadiazoles on a DNA-encoded platform has been demonstrated, paving the way for the creation of vast libraries of this compound analogs for screening against a wide range of biological targets. nih.gov This approach would enable the rapid identification of potent and selective binders to proteins of interest.
Computational chemistry and in silico screening methods will also play a vital role in guiding the design and optimization of this compound derivatives. mdpi.com Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to predict the binding modes and biological activities of virtual compounds, prioritizing the synthesis of the most promising candidates. semanticscholar.org
| Technology | Application to this compound Research |
| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives against various biological targets. chim.it |
| DNA-Encoded Libraries (DEL) | Generate and screen vast and diverse libraries of analogs. nih.gov |
| Computational Chemistry | Guide the design and optimization of new derivatives with improved properties. mdpi.com |
| Fragment-Based Drug Discovery | Utilize the 1,2,4-oxadiazole core as a starting point for building more complex and potent molecules. |
Investigations into Resistance Mechanisms and Strategies for Overcoming Them (excluding clinical resistance)
As with any potential therapeutic agent, it is crucial to anticipate and understand potential mechanisms of preclinical resistance. For this compound, this involves investigating how cancer cell lines or microorganisms might develop resistance to its effects in a laboratory setting.
One common mechanism of drug resistance is the overexpression of efflux pumps, which actively transport compounds out of the cell, reducing their intracellular concentration and efficacy. semanticscholar.orguj.edu.pl Studies could be designed to determine if this compound is a substrate for known efflux pumps and to explore the development of derivatives that can evade or inhibit these pumps. nih.gov
Another potential resistance mechanism is the mutation of the target protein, which can reduce the binding affinity of the compound. mdpi.com In vitro evolution studies, where cancer cell lines or microorganisms are exposed to increasing concentrations of the compound, can be used to select for resistant mutants. Subsequent genetic analysis of these mutants can identify the specific mutations responsible for resistance. researchgate.net This information is invaluable for designing next-generation compounds that are active against both the wild-type and resistant forms of the target.
Strategies to overcome preclinical resistance could involve the co-administration of an efflux pump inhibitor or the development of hybrid molecules that combine the this compound scaffold with another pharmacophore that has a different mechanism of action. impactfactor.org
| Resistance Mechanism (Preclinical) | Investigative Approach | Strategy to Overcome |
| Efflux Pump Overexpression | Determine if the compound is a substrate for known efflux pumps. uj.edu.pl | Design derivatives that are not efflux pump substrates or co-administer efflux pump inhibitors. nih.gov |
| Target Protein Mutation | In vitro evolution studies to select for and identify resistant mutations. researchgate.net | Design next-generation compounds that bind to both wild-type and mutant targets. |
| Alteration of Drug Metabolism | Investigate the metabolic fate of the compound in relevant preclinical models. | Design derivatives with improved metabolic stability. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Core synthesis : Start with cyclocondensation of nitrile derivatives with hydroxylamine, followed by aminomethylation. For example, refluxing precursors in acetic acid with sodium acetate as a catalyst, as seen in analogous oxadiazole syntheses .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, as demonstrated in ICReDD’s workflow .
- Yield improvement : Employ coupling agents like EDC/HATU for carboxamide formation, and monitor intermediates via HPLC to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodology :
- Primary tools : Use H/C NMR to confirm aminomethyl and oxadiazole protons/carbons. Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) .
- Purity assessment : Pair HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) to detect impurities. For crystallinity analysis, perform X-ray diffraction on single crystals grown from DMF/acetic acid mixtures .
- Conflict resolution : If spectral data conflicts (e.g., unexpected peaks), cross-validate with IR spectroscopy (amide C=O stretch ~1650 cm) and elemental analysis .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives to enhance biological activity?
- Methodology :
- Molecular docking : Model interactions with target enzymes (e.g., topoisomerase I) using software like AutoDock. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues, as seen in benzoxazole derivatives .
- QSAR studies : Train machine learning models on datasets of oxadiazole analogs to predict bioactivity. Use descriptors like logP, polar surface area, and H-bond acceptor count .
- Dynamics simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over time. Prioritize derivatives with low RMSD values (<2 Å) in the enzyme active site .
Q. What strategies are recommended for evaluating the pharmacokinetic properties of derivatives in preclinical studies?
- Methodology :
- In vitro assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
- Permeability : Perform Caco-2 cell monolayer assays; aim for P >1 × 10 cm/s .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare half-life (t) to reference drugs .
- In vivo profiling : Administer lead compounds to rodent models and collect plasma for PK parameters (AUC, C). Use allometric scaling to estimate human dosing .
Q. How should researchers address discrepancies in reported biological activity data for analogs across studies?
- Methodology :
- Systematic review : Compile data into a table comparing structural features (e.g., substituents on the oxadiazole ring), assay conditions (cell lines, concentrations), and activity metrics (IC, % inhibition) .
- Controlled replication : Repeat key studies under standardized conditions (e.g., fixed cell density, serum-free media). Use ANOVA to identify statistically significant variables (p <0.05) .
- Mechanistic studies : Probe off-target effects via kinome-wide profiling or transcriptomics. For example, unexpected cytotoxicity in one study may arise from kinase inhibition unrelated to the primary target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
